molecular formula C18H23N3O3 B2484574 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1171884-28-8

2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2484574
CAS No.: 1171884-28-8
M. Wt: 329.4
InChI Key: XBHBSABNHQDHES-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a unique structure combining a cyclopentyl group, a furan ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the furan ring, followed by the construction of the oxadiazole ring, and finally, the attachment of the piperidine and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring could produce amine derivatives.

Scientific Research Applications

2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
  • 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-triazol-2-yl)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(12-13-4-1-2-5-13)21-9-7-14(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHBSABNHQDHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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